Home > Products > Screening Compounds P17315 > methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate - 941874-36-8

methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Catalog Number: EVT-2915846
CAS Number: 941874-36-8
Molecular Formula: C13H18N4O4S
Molecular Weight: 326.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)Methyl)Benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 value of 23.5 nM. It demonstrated moderate antihyperglycemic activity compared to the standard drug Linagliptin in oral glucose tolerance tests (OGTT). Additionally, (R)-40 effectively improved the pathological state of diet-induced obese (DIO) mice.

Relevance: Both (R)-40 and methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate share a central 1,3-disubstituted xanthine core, which is a key structural feature for DPP-IV inhibition. The variations lie in the substituents at the 7 and 8 positions of the xanthine scaffold. The research highlights the exploration of different substituents on this core structure to optimize DPP-IV inhibitory activity.

2-Methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides

Compound Description: This series of compounds was synthesized and evaluated for antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. [, ] Some derivatives demonstrated significant antitumor activity, potentially by inhibiting oncogenic tyrosine kinases, especially bcr/abl. [, ]

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, with a pyrazole ring at position 8 and various arylalkyl or alkenyl substituents at position 7, were synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some compounds demonstrated significant antioxidant activity, surpassing Trolox in lipid peroxidation inhibition assays. They also exhibited anti-inflammatory activity by inhibiting soybean lipoxygenase (LOX).

Relevance: Although structurally distinct from methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate, this series exemplifies the exploration of diverse chemical modifications on the xanthine scaffold to achieve desired biological activities. This research emphasizes the versatility of the xanthine core as a starting point for developing compounds with potential therapeutic applications in various disease areas.

8-Heterocycle-substituted xanthines

Compound Description: This series of xanthine derivatives, characterized by various heterocycles at the 8-position and modifications to the substituents at the 1 and 3 positions, was explored for their potential as adenosine receptor antagonists. These compounds exhibited nanomolar affinity for the A2B adenosine receptor subtype and good selectivity over other adenosine receptor subtypes.

Relevance: This compound class emphasizes the significance of modifying the 8-position of the xanthine core for modulating activity and selectivity towards specific biological targets. While methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate focuses on modifications at the 7-position, both research directions highlight the versatility of the xanthine scaffold for developing compounds with distinct pharmacological profiles.

[3H]N-Benzo[1,3]dioxol-5-yl-2-[5-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl-oxy]-acetamide ([3H]MRE 2029-F20)

Compound Description: [3H]MRE 2029-F20 is a selective and high-affinity radioligand for the human A2B adenosine receptor subtype. It has been used to characterize the pharmacological and biochemical properties of A2B receptors in both recombinant and native cell systems.

Relevance: [3H]MRE 2029-F20 highlights the importance of developing potent and selective ligands for studying adenosine receptors. This research emphasizes the need for suitable tools to investigate the therapeutic potential of targeting A2B receptors, which is also a focus in research related to methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate and its analogs.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S is a selective antagonist radioligand used for studying the adenosine A2A receptor. This radioligand exhibits high affinity and selectivity for the A2A receptor subtype and has been valuable in characterizing its pharmacological properties.

Relevance: [3H]Kf17837S highlights the development of selective tools for studying specific adenosine receptor subtypes, much like the research on [3H]MRE 2029-F20. This emphasizes the importance of developing specific ligands for different adenosine receptor subtypes, providing valuable insights into their distinct biological roles and therapeutic potential.

Olomoucine Analogues

Compound Description: This group encompasses a series of compounds designed as olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-diones, and their isosteres 3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-diones. These compounds were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF-7.

Relevance: While structurally distinct from methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate, the olomoucine analogues showcase how modifications to the core purine structure can lead to diverse biological activities, in this case, potential anticancer properties. The research on these compounds emphasizes the importance of exploring different structural motifs around the purine scaffold for developing novel therapeutic agents.

3',9'-Dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: This complex heterocyclic compound demonstrated potential as a pharmacorrection medication for treating alimentary obesity in a rat model. It led to a significant reduction in body weight in rats fed a high-fat diet.

Relevance: While structurally distinct from methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate, compound 1 highlights the exploration of chemically diverse structures for addressing obesity. This research emphasizes that various chemical classes beyond xanthine derivatives are being investigated for their potential in treating metabolic disorders.

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: This compound, containing both a xanthine and a tetrahydroquinoline moiety, was investigated for its potential in treating alimentary obesity in a rat model.

Relevance: Although structurally distinct from methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate, compound 2 highlights the incorporation of the xanthine moiety into more complex structures for exploring potential therapeutic applications in metabolic disorders. This research demonstrates the ongoing efforts to develop novel chemical entities with improved efficacy and safety profiles for treating obesity.

C-11, a 3-Methyl-1H-Purine-2,6-Dione Derivative

Compound Description: This compound, a 3-methyl-1H-purine-2,6-dione derivative designated as C-11, was investigated as a potential anti-obesity compound.

Relevance: Although specific structural details for C-11 are not provided, its classification as a 3-methyl-1H-purine-2,6-dione derivative suggests a close structural similarity to methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. This connection highlights the ongoing research and interest in exploring the therapeutic potential of this class of compounds for treating metabolic disorders like obesity.

8-Chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene

Compound Description: This compound was used as a reagent in cascade reactions with 3-cyanopyridine-2(1H)-thiones and 3-cyano-pyridine-2(1H)-thiolates to construct penta- and hexacyclic heterocyclic systems. [, ]

Relevance: This compound highlights the use of methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate related structures as building blocks in the synthesis of more complex molecules, potentially with various biological activities. [, ] Although not directly investigated for biological activity, it showcases the versatility of these structures in medicinal chemistry.

Properties

CAS Number

941874-36-8

Product Name

methyl 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

IUPAC Name

methyl 2-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]sulfanylacetate

Molecular Formula

C13H18N4O4S

Molecular Weight

326.37

InChI

InChI=1S/C13H18N4O4S/c1-7(2)5-17-9-10(16(3)12(20)15-11(9)19)14-13(17)22-6-8(18)21-4/h7H,5-6H2,1-4H3,(H,15,19,20)

InChI Key

OBVNMKQCIYCVDS-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.